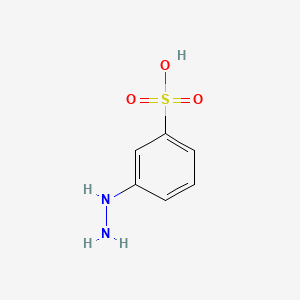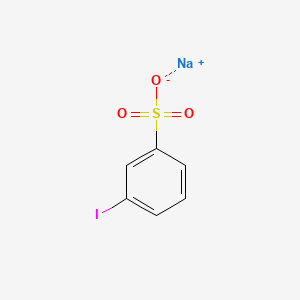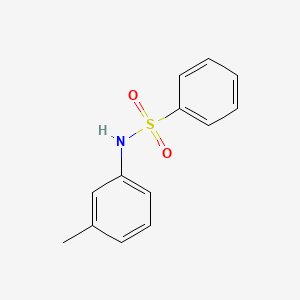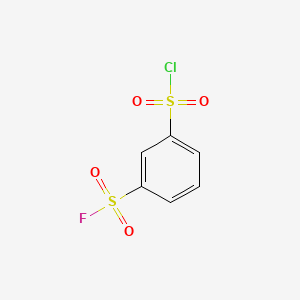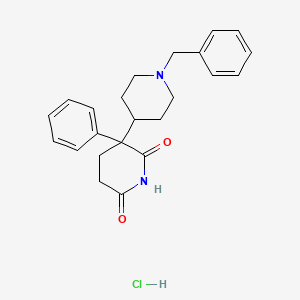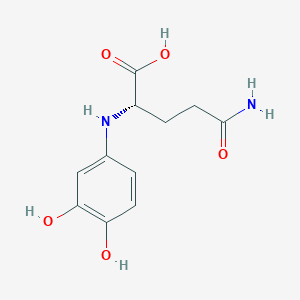
(2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agaridoxin is a mushroom metabolite.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Biochemistry
- Synthesis Techniques : A study by Shrestha-Dawadi and Lugtenburg (2003) details a synthetic scheme for preparing isotopomers of 5-aminolevulinic acid, which is a precursor in the biosynthesis of biologically active porphyrins. This synthesis is central to understanding processes like photosynthesis and oxygen transport.
- Biochemical Reactions : Research by Chalkley and Bloxham (1976) identified cysteine as the reactive group in pyruvate kinase when alkylated by 5-chloro-4-oxopentanoic acid. This highlights its role in enzyme-related reactions.
- Chemical Transformations : Yuan (2006) synthesized 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid, showing its potential in various chemical transformations.
Applications in Medicinal Chemistry
- HIV-Protease Assay : A study by Badalassi et al. (2002) developed a chromogenic amino acid for HIV-protease assays, showcasing its application in disease detection and analysis.
- Anti-browning Agents in Cosmetics : Research by Zheng et al. (2010) found compounds related to (2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid in pineapple fruits that have potential as skin whitening agents in cosmetics.
Synthesis for Radiotracer Development
- Precursor for PET Radiotracer : A study by Liu et al. (2017) described the synthesis of a precursor useful for tumor positron emission tomography (PET) imaging, demonstrating its importance in diagnostic imaging.
Applications in Chemosensors
- Zinc Sensors in Bioimaging : Research by Berrones-Reyes et al. (2019) synthesized Schiff base amino acid zinc sensors for bioimaging applications, highlighting its use in cellular imaging and detection.
Eigenschaften
CAS-Nummer |
58298-77-4 |
|---|---|
Produktname |
(2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid |
Molekularformel |
C11H14N2O5 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
(2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O5/c12-10(16)4-2-7(11(17)18)13-6-1-3-8(14)9(15)5-6/h1,3,5,7,13-15H,2,4H2,(H2,12,16)(H,17,18)/t7-/m0/s1 |
InChI-Schlüssel |
SGMDQKBASJSDDV-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1N[C@@H](CCC(=O)N)C(=O)O)O)O |
SMILES |
C1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
58298-77-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
agaridoxin gamma-L-glutaminyl-3,4-dihydroxybenzene N-(gamma-L-glutamyl)-3,4-dihydroxyaniline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



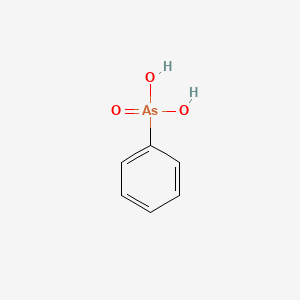
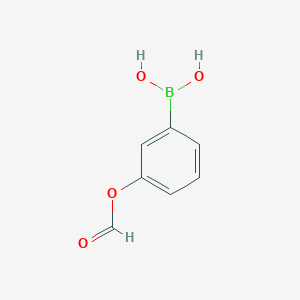
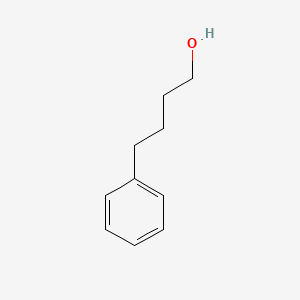
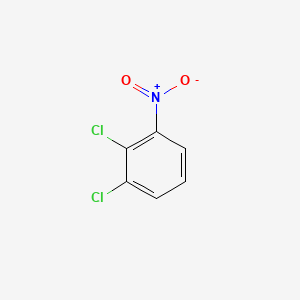
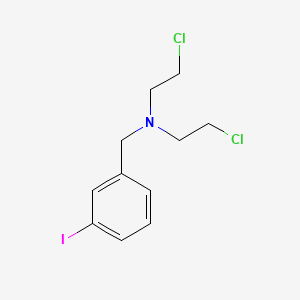
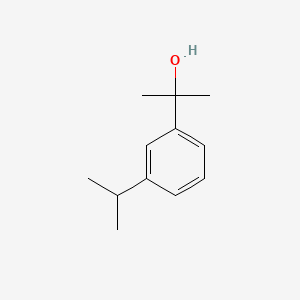

![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]-2-methylphenyl]azo]-1-naphthalenyl]azo]-](/img/structure/B1666571.png)
